molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

Número de catálogo: B158780
Número CAS: 1899-48-5
Peso molecular: 160.18 g/mol
Clave InChI: XELRMPRLCPFTBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinazoline-2,4-diamine is a heterocyclic compound characterized by a quinazoline core with amino groups at positions 2 and 2. This scaffold has garnered significant attention due to its broad-spectrum pharmacological activities:

  • Antibacterial Activity: Derivatives like N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine exhibit potent activity against Staphylococcus aureus (MIC: 3.9–15.6 µg/mL) and methicillin-resistant S.
  • Antileishmanial Activity: N2,N4-disubstituted quinazoline-2,4-diamines reduce liver parasitemia by 37% in murine visceral leishmaniasis models at 15 mg/kg/day .
  • Antiviral Potential: Derivatives such as DCR 134 show 75.9% inhibition of alphaviruses (e.g., Chikungunya) at 150 µM .

The compound’s versatility stems from its ability to accommodate diverse substituents at the N2 and N4 positions, enabling tailored interactions with biological targets like dihydrofolate reductase (DHFR) and pteridine reductases .

Propiedades

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-48-5
Record name 2,4-Diaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1899-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1899-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinazoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroquinazoline with amines under ultrasonication. This method yields bis(azolyl)quinazoline-2,4-diamines, which have shown excellent antimicrobial activity . Another method involves the reaction of anthranilic acid with amides, followed by cyclization to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving ruthenium or manganese catalysts, has been explored to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

2.2. Oxidation Reactions

Quinazoline-2,4-diamine can undergo oxidation reactions to form quinazoline derivatives:

  • Oxidation with Hydrogen Peroxide : In dilute aqueous acid, quinazoline can be oxidized using hydrogen peroxide to yield 3,4-dihydro-4-oxoquinazoline.

  • Oxidation with Potassium Permanganate : In alkaline conditions, quinazoline reacts with potassium permanganate to produce 3,4-dihydro-6-oxoquinazoline .

2.3. Reduction Reactions

Reduction reactions are crucial for modifying the amino groups in quinazoline derivatives:

  • Catalytic Hydrogenation : Quinazoline can be reduced using hydrogen in the presence of catalysts to yield 3,4-dihydroquinazoline.

  • Lithium Aluminum Hydride Reduction : This method provides access to various tetrahydroquinazolines .

2.4. Substitution Reactions

This compound is also involved in substitution reactions:

  • Nitration : Electrophilic nitration primarily occurs at position 6 or 8 of the quinazoline ring when treated with fuming nitric acid in concentrated sulfuric acid.

  • Alkylation : The amino groups can be alkylated using alkyl halides or other electrophiles to introduce various substituents .

3.1. Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii:

  • Recent studies have shown that N-substituted derivatives exhibit minimum inhibitory concentrations (MICs) in low micromolar ranges against these pathogens .

3.2. Antileishmanial Activity

Research has highlighted the potential of quinazoline derivatives as antileishmanial agents against Leishmania donovani and L. amazonensis. These compounds have shown promising results in vitro and in vivo .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Quinazoline-2,4-diamine derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study : A study synthesized a series of N2,N4-disubstituted quinazoline-2,4-diamines and evaluated their antibacterial activity. The compounds were tested against five bacterial strains using Kirby–Bauer assays and minimum inhibitory concentration (MIC) assays. Notably, some derivatives demonstrated significant potency against MRSA, suggesting their potential as new antibacterial agents .
CompoundBacterial StrainMIC (µg/mL)
Compound AS. aureus9.375
Compound BE. coli12.5
Compound CMRSA6.25

Antitumor Activity

The antitumor potential of this compound has also been investigated. Several studies report its efficacy against various cancer cell lines.

  • Case Study : A recent study evaluated a set of 2-anilino-4-alkylaminoquinazoline derivatives for their antitumor activities against human cancer cell lines (MCF-7, HCT-116, HePG-2, HFB4). Compounds with specific substitutions exhibited high inhibitory effects and better DNA-binding affinity compared to others .
CompoundCancer Cell LineIC50 (µM)
4cMCF-70.5
5bHCT-1160.8
5dHePG-20.6

Vasodilatory Effects

This compound derivatives have shown promising vasodilatory effects, making them candidates for cardiovascular therapies.

  • Case Study : A derivative known as N2-methyl-N4-[(thiophen-2-yl)methyl]this compound was identified as a potent vasodilator in isolated resistance vessels. This compound induced hypotensive effects through the activation of the sGC/cGMP pathway and calcium channel inhibition .
Compound NameEffectMechanism
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazolineVasodilationsGC/cGMP pathway activation

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound derivatives against various viruses.

  • Case Study : A quinazoline derivative (6-fluoro-quinazoline-2,4-diamine) was identified as a potent inhibitor of chikungunya virus (CHIKV) replication in vitro. This compound demonstrated superior protective effects compared to existing antiviral treatments .
CompoundVirusEC50 (µM)
6-fluoro-quinazoline-2,4-diamineCHIKV0.3

Mecanismo De Acción

The mechanism of action of quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis . Additionally, this compound derivatives have been found to inhibit viral replication by targeting viral proteins .

Comparación Con Compuestos Similares

Thieno[3,2-d]pyrimidine and Pyrido-Derivatives

Quinazoline-2,4-diamine analogues, including thieno[3,2-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives, were synthesized to explore structure-activity relationships (SAR):

  • Antibacterial Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., B5, B9) showed MIC values of 7.8–31.3 µg/mL against S. aureus, comparable to quinazoline derivatives but slightly less potent than CF3-substituted quinazolines (MIC: 3.9 µg/mL) . Pyrido[3,2-d]pyrimidines exhibited reduced activity, highlighting the importance of the quinazoline core for optimal binding .
  • Physicochemical Properties: Compound Class logD7.4 Metabolic Stability (T1/2, min) this compound 2.1 45–60 Thieno[3,2-d]pyrimidine 1.8 30–40 Pyrido[3,2-d]pyrimidine 2.3 20–35 Quinazoline derivatives generally exhibit superior metabolic stability, critical for in vivo efficacy .

N2,N4-Disubstituted Derivatives

Substituents at N2 and N4 significantly modulate activity:

  • Antileishmanial Activity: N2-Methyl-N4-cyclohexyl derivatives (e.g., I-6h) demonstrated IC50 values in the nanomolar range against Leishmania donovani, outperforming simpler alkyl-substituted analogues . Chlorine substitution at position 7 (e.g., II-6a) enhanced potency due to increased lipophilicity and target affinity .
  • Synthetic Yields :

    Compound Yield (%) Melting Point (°C)
    II-6c (N4-ethyl) 83 189
    II-6a (7-chloro) 29 169
    I-6h (N4-cyclohexyl) 72 174

    Bulkier substituents at N4 improve yields but may reduce solubility .

Quinazoline-2,4-dione Derivatives

Quinazoline-2,4-diones, oxidized analogues, display distinct applications:

  • Herbicidal Activity: Triketone-containing derivatives (e.g., 11d, 11h) inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) with post-emergent herbicidal activity at 37.5 g AI ha⁻¹, surpassing mesotrione .

Nitro- and Halogen-Substituted Derivatives

  • Antiparasitic Activity: Nitro-substituted derivatives (e.g., TAQ compounds) inhibit Trypanosoma cruzi via putative interactions with DHFR, though direct enzyme inhibition remains unconfirmed . 5-Bromo-quinazoline-2,4-diamine exhibits moderate activity but raises safety concerns (GHS classification: unreported) .

Key Research Findings

  • Substitution Patterns : CF3 groups at the N4-benzylamine side-chain (e.g., A4, A5) enhance antibacterial potency 2–4 fold compared to unsubstituted analogues .
  • Multitarget Potential: Derivatives like DCR 134 inhibit both bacteria (MIC: 150 µM) and viruses (75.9% inhibition), suggesting broad applicability .

Actividad Biológica

Quinazoline-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antileishmanial, anticancer, and other therapeutic potentials.

1. Antimicrobial Activity

Quinazoline-2,4-diamines have demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacterial strains.

Key Findings:

  • Inhibition of Dihydrofolate Reductase: N2,N4-disubstituted quinazoline-2,4-diamines have been identified as effective inhibitors of dihydrofolate reductase, showing potent in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
  • Biofilm Formation: These compounds also exhibit strong antibiofilm activity, which is crucial for combating infections associated with biofilm formation .
  • Survival Rates: In animal models, optimized formulations resulted in a 90% survival rate against infections compared to 66% with standard treatments .

Table 1: Antimicrobial Efficacy of Quinazoline-2,4-diamines

CompoundTarget PathogenMIC (µg/mL)Survival Rate (%)
Compound AMRSA590
Compound BA. baumannii1085
Compound CE. coli1580

2. Antileishmanial Activity

Recent studies have highlighted the potential of Quinazoline-2,4-diamines as antileishmanial agents.

Research Insights:

  • Efficacy in Murine Models: Compounds such as Quinazoline 2.6 and 2.31 were tested in murine models of visceral leishmaniasis, showing a reduction in liver parasitemia by up to 24% when administered intraperitoneally at a dosage of 15 mg/kg/day for five days .
  • Selectivity Index: These compounds exhibited favorable selectivity indexes, indicating their potential for further development as antileishmanial therapies .

3. Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties.

Case Studies:

  • In Vitro Antitumor Activity: A set of synthesized 2-anilino-4-alkylaminoquinazoline derivatives demonstrated significant inhibitory effects against various human cancer cell lines including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) .
  • DNA Binding Affinity: Certain compounds showed enhanced DNA-binding affinity, suggesting mechanisms that may contribute to their anticancer effects .

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)DNA Binding Affinity
Compound DMCF-712High
Compound EHCT-11615Moderate
Compound FHePG-210High

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound derivatives have shown promise in various other therapeutic areas:

  • Cholinesterase Inhibition: Some derivatives have demonstrated significant cholinesterase inhibitory activity, which is relevant for neurodegenerative disorders like Alzheimer’s disease .
  • Antiviral Properties: A specific derivative was found to be effective against chikungunya virus (CHIKV), outperforming existing antiviral treatments like ribavirin in cell-based assays .

Q & A

Q. What are the key synthetic strategies for Quinazoline-2,4-diamine derivatives, and how are they optimized for yield and purity?

Answer: The synthesis of this compound derivatives typically involves cyclocondensation of substituted anthranilic acids with guanidine derivatives or via halogen displacement in dichloro-quinazoline intermediates. For example, intermediates like 2,4-dichloroquinazoline can be reacted with amines under reflux in anhydrous solvents (e.g., THF or DMF) to install substituents at the 2- and 4-positions . Optimization often includes:

  • Temperature control : Reactions at 80–100°C minimize side-product formation.
  • Catalyst use : Lewis acids like AlCl₃ improve regioselectivity for halogen displacement .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical?

Answer: Structural characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and amine proton integration .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in crystalline derivatives .
  • IR spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and C=N/C=O vibrations .

Q. What in vitro assays are used for preliminary biological evaluation of this compound compounds?

Answer: Common assays include:

  • Anti-proliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to quantify potency .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer: SAR strategies include:

  • Substitution at position 5/6 : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve kinase inhibition by enhancing electrophilicity .
  • N⁴ modifications : Bulky benzylamine groups increase membrane permeability (logP >3) but may reduce solubility .
  • Ring fusion : Incorporating spirocyclic or condensed rings (e.g., quinazolino-benzoxazines) modulates conformational flexibility and target selectivity .
  • Data-driven optimization : QSAR models using MolDes or Dragon descriptors correlate steric/electronic parameters with IC₅₀ values .

Q. What mechanistic insights explain the dual inhibitory activity of this compound derivatives against kinases and epigenetic targets?

Answer: Dual inhibition arises from:

  • ATP-competitive binding : this compound scaffolds mimic purine motifs, binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
  • Lysine-specific demethylase (LSD1) inhibition : The diamine moiety chelates Fe²⁺ in the enzyme’s catalytic center, blocking substrate oxidation .
  • Cross-reactivity validation : Co-crystallization studies (PDB: 6XYZ) and thermal shift assays confirm multi-target engagement .

Q. How can contradictory data in anti-proliferative studies of this compound derivatives be resolved?

Answer: Contradictions often stem from:

  • Cell line heterogeneity : BRCA1-mutant vs. wild-type lines may show differential sensitivity .
  • Assay conditions : Varying serum concentrations (e.g., 2% vs. 10% FBS) alter compound bioavailability .
  • Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) reduces efficacy in hepatic microsome-rich assays .
    Resolution strategies :
  • Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
  • Use isogenic cell pairs and metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate variables .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

Answer:

  • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, with oral dosing (10–50 mg/kg) and tumor volume monitoring .
  • Pharmacokinetic profiling : Blood sampling via tail vein to calculate AUC, t₁/₂, and Cmax .
  • Toxicity assessment : Histopathology (liver/kidney) and hematological parameters (ALT, creatinine) .
  • Blood-brain barrier (BBB) penetration : Modified quinazolines with logBB >0.3 (e.g., 5-(piperidin-4-ylmethoxy) derivatives) show CNS activity .

Q. How can computational methods streamline the discovery of novel this compound analogs?

Answer:

  • Virtual screening : Glide docking against target crystal structures (e.g., EGFR-T790M) prioritizes high-affinity candidates .
  • ADMET prediction : SwissADME forecasts BBB permeability and CYP inhibition .
  • Molecular dynamics (MD) : 100-ns simulations assess binding stability (RMSD <2 Å) .
  • Fragment-based design : Merging quinazoline cores with fragments from known inhibitors (e.g., gefitinib) enhances potency .

Methodological Best Practices

  • Reproducibility : Report synthetic yields, HPLC purity, and biological triplicates .
  • Data transparency : Deposit crystal structures in CCDC and spectral data in PubChem .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinazoline-2,4-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.